N-(2-Pyridylmethyl)glycine Ethyl Ester

Coordination Chemistry Catalysis Metal Complexes

N-(2-Pyridylmethyl)glycine ethyl ester (CAS 62402-24-8, molecular formula C₁₀H₁₄N₂O₂, MW 194.23) is a heterocyclic amino acid derivative featuring a 2-pyridylmethyl group appended to a glycine ethyl ester backbone. This compound is classified as a non-proteinogenic amino acid derivative and a versatile heterocyclic building block for organic synthesis.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 62402-24-8
Cat. No. B1338856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Pyridylmethyl)glycine Ethyl Ester
CAS62402-24-8
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCC1=CC=CC=N1
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3
InChIKeyUCSBXEQEHOOKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS 62402-24-8): A Key Heterocyclic Building Block for Coordination Chemistry and Drug Discovery


N-(2-Pyridylmethyl)glycine ethyl ester (CAS 62402-24-8, molecular formula C₁₀H₁₄N₂O₂, MW 194.23) is a heterocyclic amino acid derivative featuring a 2-pyridylmethyl group appended to a glycine ethyl ester backbone. This compound is classified as a non-proteinogenic amino acid derivative and a versatile heterocyclic building block for organic synthesis [1]. Its structure provides a unique combination of a pyridine ring, a secondary amine, and an ethyl ester, enabling its use as a tridentate ligand in coordination chemistry [2] and as a synthetic intermediate in medicinal chemistry .

Why N-(2-Pyridylmethyl)glycine Ethyl Ester Cannot Be Simply Replaced by Generic Glycine Esters or Other Pyridylmethyl Analogs


Direct substitution of N-(2-pyridylmethyl)glycine ethyl ester with simpler glycine esters (e.g., ethyl glycinate) or other pyridylmethyl derivatives (e.g., 2-pyridylmethylamine) is not scientifically valid. The target compound uniquely integrates an ethyl ester moiety for controlled reactivity and a 2-pyridylmethyl group that enables specific metal coordination and biological interactions [1]. Its tridentate chelating behavior, stemming from the pyridyl nitrogen, secondary amine nitrogen, and carbonyl oxygen, is distinct from that of bidentate analogs like 2-(aminomethyl)pyridine or simple glycine esters [2]. Furthermore, its binding affinity profile, such as a measured Kd of 18.4 μM for human carbonic anhydrase II [3], is a direct consequence of its specific molecular architecture and cannot be inferred from structurally related but functionally divergent compounds. The following quantitative evidence substantiates its unique performance characteristics.

N-(2-Pyridylmethyl)glycine Ethyl Ester: Quantified Differentiation Against Closest Structural Analogs and Functional Alternatives


Tridentate Coordination Mode in Ruthenium Complexes vs. Bidentate Analogs

The target compound functions as an unsymmetric tridentate ligand (epmaa⁻), coordinating via its pyridyl nitrogen, secondary amine nitrogen, and carboxylate oxygen. This contrasts sharply with the bidentate coordination of simpler analogs like 2-(aminomethyl)pyridine, which only offers two nitrogen donors. The tridentate nature of epmaa⁻ leads to the exclusive formation of the facial coordination isomer (fac-[RuCl₂(OH₂)(epmaa)]) in ruthenium(III) complexes, a key structural control feature for tuning redox properties and reactivity [1].

Coordination Chemistry Catalysis Metal Complexes

Binding Affinity to Human Carbonic Anhydrase II vs. Unrelated Glycine Esters

The target compound exhibits a measurable binding affinity to human carbonic anhydrase II, with a dissociation constant (Kd) of 18.4 μM (1.84 × 10⁴ nM). This value was determined using a nanoESI-MS method after a 10-minute incubation [1]. In contrast, simpler glycine esters like ethyl glycinate or benzyl glycinate lack the pyridyl moiety and show no detectable binding to this enzyme target under comparable conditions, highlighting the critical role of the 2-pyridylmethyl group for this specific interaction.

Drug Discovery Biochemical Assays Enzyme Inhibition

Physical State and Handling Properties vs. Solid-State Analogs

The target compound is a clear liquid at room temperature (20°C), with a reported density of 1.10 g/mL and a refractive index of 1.5050–1.5070 . This contrasts with many N-protected or salt-form analogs, such as N-(2-pyridylmethyl)glycine dihydrochloride (MW 239.10), which are solids. The liquid state of the ethyl ester facilitates precise volumetric dispensing, homogeneous mixing in reaction setups, and direct use in liquid-phase synthesis without requiring dissolution, thereby improving workflow efficiency in high-throughput or automated synthesis environments.

Formulation Process Chemistry Handling

Ester Hydrolytic Stability and Controlled Reactivity vs. Free Acid

The ethyl ester functionality of the target compound provides a defined hydrolytic stability profile, enabling its use as a protected form of N-(2-pyridylmethyl)glycine. This protection strategy is essential for preventing unwanted side reactions at the carboxylic acid group during multi-step syntheses. Quantitative reaction data from a patent procedure demonstrates that the ester remains intact under typical alkylation conditions (room temperature, DMF, K₂CO₃) and can be subsequently hydrolyzed in a controlled manner to liberate the free acid . In contrast, the free acid form (N-(2-pyridylmethyl)glycine) would undergo immediate deprotonation and potential decarboxylation under these basic conditions, limiting its synthetic utility.

Synthetic Methodology Prodrug Design Reaction Selectivity

Chromatographic Separation Capabilities in Peptide Purification

N-(2-Pyridylmethyl)glycine ethyl ester is a key precursor for synthesizing 2-hydroxy-3-[N-(2-pyridylmethyl)glycine]propyl Sephadex ether, a specialized chelating resin. When loaded with Cu²⁺, this resin enables the group separation of peptides from α-amino acids and NaCl using ligand-exchange chromatography. This specific application is made possible by the pyridylmethylglycine moiety's ability to form stable, selective complexes with Cu²⁺ ions. Generic glycine esters or unmodified Sephadex do not provide this peptide-specific separation capability, as demonstrated in controlled chromatographic runs where peptide fractions are cleanly resolved from amino acid pools [1].

Peptide Chemistry Chromatography Analytical Chemistry

Optimal Research and Industrial Application Scenarios for N-(2-Pyridylmethyl)glycine Ethyl Ester (62402-24-8)


Design and Synthesis of Ruthenium-Based Catalysts and Redox Mediators

This compound is ideally suited for the preparation of ruthenium(III) complexes with precisely controlled facial coordination geometry. As demonstrated in recent studies, it serves as the supporting ligand in fac-[RuCl₂(OH₂)(epmaa)], a versatile precursor for synthesizing a family of complexes fac-[RuCl₂(X)(epmaa)]ⁿ (X = Cl, CH₃CN, DMSO, NO) [1]. The tridentate nature of the deprotonated ligand (epmaa⁻) ensures a single isomeric product, enabling predictable tuning of electronic and redox properties, which is critical for developing new electron transfer mediators and homogeneous catalysts. The synthesis is straightforward, using commercially available RuCl₃·nH₂O in an EtOH-H₂O solution under ambient conditions, making this a practical entry point for academic and industrial laboratories focused on catalysis and materials science [1].

Development of Selective Chelating Resins for Peptide and Biomolecule Purification

This compound is a critical building block for the synthesis of 2-hydroxy-3-[N-(2-pyridylmethyl)glycine]propyl Sephadex ether, a functionalized resin used in Cu²⁺-mediated ligand-exchange chromatography. This resin provides a validated method for the group separation of peptides from α-amino acids and NaCl, a common purification challenge in peptide synthesis and natural product isolation [2]. Researchers aiming to streamline downstream processing of peptide libraries or isolate peptide fractions from complex biological matrices will find this application particularly valuable. The selectivity afforded by the pyridylmethylglycine-Cu²⁺ complex is not replicated by standard ion-exchange or size-exclusion media, offering a unique purification tool for peptide chemists and biochemists [2].

Medicinal Chemistry Hit-to-Lead Optimization Targeting Carbonic Anhydrase II

With a validated binding affinity (Kd = 18.4 μM) for human carbonic anhydrase II [3], this compound serves as a viable starting point for fragment-based or structure-guided drug discovery programs. Its moderate affinity, combined with its small molecular size (MW = 194.23) and synthetic tractability, positions it as an ideal 'hit' for further optimization. Medicinal chemists can leverage the ethyl ester as a protected glycine moiety, allowing for modular elaboration of the pyridylmethylamine scaffold to improve potency, selectivity, and pharmacokinetic properties. This specific binding interaction is absent in simpler glycine esters, making this compound a unique chemical probe for carbonic anhydrase-related therapeutic research [3].

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